2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine
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Overview
Description
2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is known for its unique structural features, which include a fused cyclopentane and thienopyrimidine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a substituted cyclopentanone with a thienopyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require the presence of a base and are conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with different chemical properties .
Scientific Research Applications
2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of novel thienopyrimidine derivatives with potential antibacterial and anticancer activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: Researchers explore its interactions with biological targets to understand its mechanism of action and potential therapeutic uses
Mechanism of Action
The mechanism of action of 2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
- 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives
Uniqueness
2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine stands out due to its specific substitution pattern and the presence of both butyl and chloro groups.
Properties
Molecular Formula |
C13H15ClN2S |
---|---|
Molecular Weight |
266.79 g/mol |
IUPAC Name |
10-butyl-12-chloro-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
InChI |
InChI=1S/C13H15ClN2S/c1-2-3-7-10-15-12(14)11-8-5-4-6-9(8)17-13(11)16-10/h2-7H2,1H3 |
InChI Key |
MWZIJEXHHIPAKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(C3=C(S2)CCC3)C(=N1)Cl |
Origin of Product |
United States |
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